4-Hydroxy-6-methoxy-2-oxo-2H-1-benzopyran-3-carbonitrile
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Overview
Description
2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6-methoxy-2-oxo- is a heterocyclic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are commonly found in natural products and synthetic pharmaceuticals. This particular compound features a benzopyran core with a nitrile group at the 3-position, a hydroxy group at the 4-position, a methoxy group at the 6-position, and an oxo group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6-methoxy-2-oxo- typically involves the reaction of salicylaldehyde with alkyl cyanoacetates under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the benzopyran ring system .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6-methoxy-2-oxo- undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 4-position can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-keto-6-methoxy-2-oxo-2H-1-benzopyran-3-carbonitrile.
Reduction: Formation of 4-hydroxy-6-methoxy-2-oxo-2H-1-benzopyran-3-amine.
Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6-methoxy-2-oxo- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6-methoxy-2-oxo- involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. The nitrile group can participate in nucleophilic addition reactions, while the oxo group can act as an electrophile in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Coumarins: Benzopyran-2-ones, known for their anticoagulant properties.
Chromenes: Benzopyran derivatives with diverse biological activities.
Flavonoids: Polyphenolic compounds with antioxidant properties.
Uniqueness
2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6-methoxy-2-oxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group at the 3-position and the combination of hydroxy, methoxy, and oxo groups make it a versatile compound for various applications .
Properties
CAS No. |
58138-73-1 |
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Molecular Formula |
C11H7NO4 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
4-hydroxy-6-methoxy-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C11H7NO4/c1-15-6-2-3-9-7(4-6)10(13)8(5-12)11(14)16-9/h2-4,13H,1H3 |
InChI Key |
AEJOTPUHTTYCLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2O)C#N |
Origin of Product |
United States |
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